4-Chloro-2-ethylpent-4-enal
Description
4-Chloro-2-ethylpent-4-enal is an α,β-unsaturated aldehyde characterized by a chloro substituent at the 4-position and an ethyl group at the 2-position of a pent-4-enal backbone. This article compares this compound with structurally similar compounds, focusing on substituent effects, functional group behavior, and applications.
Properties
CAS No. |
62242-09-5 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
4-chloro-2-ethylpent-4-enal |
InChI |
InChI=1S/C7H11ClO/c1-3-7(5-9)4-6(2)8/h5,7H,2-4H2,1H3 |
InChI Key |
OJYWKPVTPVNCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylpent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2-ethylpent-4-enal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 4-Chloro-2-ethylpent-4-enoic acid.
Reduction: 4-Chloro-2-ethylpent-4-enol.
Substitution: 4-Methoxy-2-ethylpent-4-enal.
Scientific Research Applications
4-Chloro-2-ethylpent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may utilize this compound.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylpent-4-enal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen. In reduction reactions, the aldehyde group gains electrons and hydrogen atoms to form an alcohol. The chlorine atom’s reactivity in substitution reactions is due to its ability to leave the molecule, allowing other nucleophiles to attach to the carbon backbone.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects : The ethyl group in this compound introduces greater steric hindrance compared to methyl in 4-Chloro-2-methylcrotonaldehyde . This may slow nucleophilic attacks at the β-carbon.
- Functional Groups: The aldehyde group in this compound is more electrophilic than the phenol in 4-Chloro-3-ethylphenol , favoring reactions like condensations or additions.
- Reactivity: Acid chlorides (e.g., 4-oxopent-2-enoic chloride ) exhibit higher reactivity toward nucleophiles than aldehydes, suggesting this compound may require milder conditions in synthesis.
Yield and Purity Considerations:
- Methyl-substituted aldehydes (e.g., 4-Chloro-2-methylcrotonaldehyde) may achieve higher yields due to smaller substituent size , whereas ethyl groups could complicate purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
